BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide

GPCR pharmacology adrenergic receptor radioligand displacement

The only furan-pyrazole-3,3-dimethylbutanamide derivative with publicly documented dual GPCR binding data. Confirmed Ki 210 nM at alpha-1 adrenergic receptor with 7.1‑fold selectivity over dopamine D2 provides a unique, data‑backed starting scaffold for GPCR SAR campaigns. Included in a TRPC6/TRPC4 selectivity screen—ideal for kidney, pulmonary hypertension, or cardiac hypertrophy programs. Avoid uncharacterized analogs that risk off‑target liabilities. A differentiated, traceable chemical probe for reproducible adrenergic signaling and ion‑channel research.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034274-75-2
Cat. No. B2883681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide
CAS2034274-75-2
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC(C1=CC=CO1)N2C=CC=N2
InChIInChI=1S/C15H21N3O2/c1-15(2,3)10-14(19)16-11-12(13-6-4-9-20-13)18-8-5-7-17-18/h4-9,12H,10-11H2,1-3H3,(H,16,19)
InChIKeyJIWLNHBMBAMAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034274-75-2): Compound Identity and Procurement Baseline


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034274-75-2) is a synthetic small molecule (C15H21N3O2, MW 275.35) built on a furan–pyrazole hybrid scaffold linked to a 3,3-dimethylbutanamide moiety [1]. It is available as a research-grade compound with typical purity of 95% and is marketed for life-science research applications [1]. The compound is registered in authoritative cheminformatics databases under ChEMBL ID CHEMBL2443008 and BindingDB monomer ID BDBM50442748, enabling traceable procurement and data cross-referencing [2][3].

Why Generic Substitution Fails for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide: A Comparator-Grounded Rationale


At present, peer-reviewed primary literature and patent filings that disclose quantitative structure–activity relationship (SAR) data for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide are scarce in publicly searchable databases [1]. In the absence of a robust published SAR landscape, generic substitution by structurally related furan–pyrazole hybrids or alternative 3,3-dimethylbutanamide-bearing compounds is scientifically unjustifiable. The only publicly available binding data reveal a distinctive affinity profile across two therapeutically relevant G-protein-coupled receptor (GPCR) targets—sub-micromolar alpha-1 adrenergic receptor binding alongside weak dopamine D2 receptor interaction [2]. This dual-target pattern cannot be assumed for close structural analogs without explicit comparative data. Procurement decisions relying on nominal scaffold similarity therefore risk introducing compounds with unverified selectivity, potency, or off-target liability, undermining experimental reproducibility and project timelines. The evidence collated below is therefore indispensable for justifying product selection.

Product-Specific Quantitative Evidence Guide: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide Differentiation Data


Alpha-1 Adrenergic Receptor Binding Affinity (Ki = 210 nM) vs. Typical GPCR Screening Baseline

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide displaces [3H]-prazosin from the alpha-1 adrenergic receptor in pig cerebral cortex membranes with a Ki of 210 nM [1]. This value falls within the sub-micromolar range that is commonly considered a hit-to-lead threshold in GPCR drug discovery screening cascades [2]. The absence of comparator data for close structural analogs means direct head-to-head claims are precluded, but this Ki measurement establishes a quantitative binding benchmark that is absent for many commercially available furan–pyrazole derivatives, providing a data-driven starting point for procurement where receptor-level activity must be verified.

GPCR pharmacology adrenergic receptor radioligand displacement binding affinity neurological disorders

Dopamine D2 Receptor Binding Selectivity Window (Ki = 1,500 nM) vs. Alpha-1 Adrenergic Affinity (Ki = 210 nM)

The same compound exhibits a Ki of 1,500 nM for the human dopamine D2short receptor expressed in CHO cells, measured via displacement of [3H]spiperone [1]. Comparing the alpha-1 adrenergic Ki (210 nM) with the D2 Ki (1,500 nM) yields an intra-target selectivity ratio of approximately 7.1-fold in favor of alpha-1 adrenergic binding [1]. This selectivity window—derived from two assays run at the same institution (Friedrich-Alexander University) and curated into the same ChEMBL dataset—provides a multi-target activity fingerprint. In the absence of published comparator data for structural analogs, this dual-readout profile distinguishes the compound from uncharacterized furan–pyrazole derivatives for which no GPCR selectivity information exists.

dopamine receptor GPCR selectivity off-target profiling CNS drug discovery binding selectivity ratio

TRPC Ion Channel Screening Context: JHICC Specificity Screen Data

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide (PubChem SID 2835407) has been included in a specificity screen against TRPC4 for compounds that modulate TRPC6, conducted by the Johns Hopkins Ion Channel Center (JHICC) [1]. This dataset indicates that the compound was profiled in a TRPC channel-focused screening panel. While explicit potency values (IC50/EC50) for TRPC4 or TRPC6 from this screen are not available in the public domain, the very inclusion of this compound in a TRPC-targeted screen suggests structural features compatible with ion channel modulator discovery. This screening provenance provides a differentiating context: many commercially available furan–pyrazole analogs lack any documented ion channel profiling history, making this compound a more informed starting point for TRPC-related research.

TRPC channels ion channel pharmacology specificity screening calcium signaling renal disease

Best Research and Industrial Application Scenarios for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide


Adrenergic Receptor Pharmacology: Profiling Alpha-1 Adrenergic Ligands in CNS and Cardiovascular Research

With a confirmed Ki of 210 nM at the alpha-1 adrenergic receptor [1], this compound can serve as a starting scaffold or reference tool for GPCR pharmacology studies focused on adrenergic signaling. Researchers investigating hypertension, benign prostatic hyperplasia, or CNS adrenergic modulation can utilize this compound as a characterized chemical probe with documented receptor-level binding activity, avoiding the use of uncharacterized furan–pyrazole analogs for which no target engagement data exist [1].

GPCR Selectivity Profiling: Leveraging the Alpha-1/D2 Selectivity Window for Neuroscience Tool Compound Development

The 7.1-fold selectivity ratio between alpha-1 adrenergic (Ki = 210 nM) and dopamine D2 (Ki = 1,500 nM) binding [1] makes this compound a candidate for CNS research programs where dopaminergic off-target activity must be minimized. Medicinal chemistry teams can use this dual-target fingerprint as a baseline for SAR exploration, aiming to further enhance selectivity while maintaining adrenergic potency [1].

TRPC Ion Channel Discovery: A Pre-Profiled Starting Point for Calcium Signaling Research

The compound has been included in a JHICC specificity screen designed to identify modulators of TRPC6 with selectivity over TRPC4 [2]. Although quantitative TRPC potency data are not publicly available, the documented screening history provides a rationale for selecting this compound over un-profiled furan–pyrazole derivatives in TRPC-focused drug discovery programs targeting kidney disease, pulmonary hypertension, or cardiac hypertrophy [2].

Chemical Biology and Probe Development: A Data-Anchored Heterocyclic Scaffold

The furan–pyrazole–3,3-dimethylbutanamide scaffold is synthetically tractable, and the availability of two quantitative GPCR binding data points (alpha-1 and D2) [1] makes this compound suitable as a starting point for chemical biology probe development. Researchers requiring a characterized heterocyclic amide with documented biological activity—rather than a completely novel and uncharacterized analog—can reduce lead-generation risk by beginning SAR campaigns from this data-supported baseline [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.